Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H30N4O5S2 and its molecular weight is 542.67. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole could potentially be influenced by environmental factors .
Biological Activity
Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a complex organic compound, has garnered attention due to its potential biological activities. This article delves into the compound's structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound's structure is characterized by a piperazine core linked to various functional groups, including a thiazole moiety and an isopropylphenyl substituent. The crystal structure analysis reveals that the molecule adopts a near-planar V-shaped conformation, stabilized by intramolecular hydrogen bonds and π–π interactions (see Table 1 for crystallographic data) .
Table 1: Crystallographic Data of this compound
Parameter | Value |
---|---|
Molecular Formula | C21H22N2O2S |
Molecular Weight | 366.47 g/mol |
Crystal System | Orthorhombic |
Space Group | P212121 |
Cell Dimensions (Å) | a = 5.4534, b = 17.203, c = 20.060 |
Density (Mg/m³) | 1.293 |
Temperature (K) | 100 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are implicated in numerous physiological processes. The compound's ability to modulate these receptors can lead to significant pharmacological effects.
GPCR Interaction
Research indicates that compounds similar to this compound can activate or inhibit GPCR pathways, leading to alterations in intracellular calcium levels and cyclic AMP concentrations . These changes can affect various cellular responses, including muscle contraction and neurotransmitter release.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.
- Antimicrobial Activity : A study reported that piperazine derivatives exhibit significant antimicrobial properties against various bacterial strains, suggesting that the target compound may also possess similar effects .
- Cytotoxicity : In vitro assays demonstrated that structurally related compounds can induce apoptosis in cancer cell lines through GPCR-mediated pathways, indicating a potential role in cancer therapy .
- Larvicidal Effects : Research on similar compounds has shown larvicidal activity against mosquito species, highlighting their potential use in vector control strategies .
Properties
IUPAC Name |
ethyl 4-[4-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O5S2/c1-4-35-26(32)29-13-15-30(16-14-29)37(33,34)22-11-9-21(10-12-22)24(31)28-25-27-23(17-36-25)20-7-5-19(6-8-20)18(2)3/h5-12,17-18H,4,13-16H2,1-3H3,(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMPSHUSOOSYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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